ISOPROPYL 4-({[6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL]CARBONYL}AMINO)BENZOATE
Overview
Description
ISOPROPYL 4-({[6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL]CARBONYL}AMINO)BENZOATE: is a complex organic compound that features a benzothiophene core, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 4-({[6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL]CARBONYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 4-({[6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a fully saturated benzothiophene ring.
Scientific Research Applications
ISOPROPYL 4-({[6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL]CARBONYL}AMINO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which ISOPROPYL 4-({[6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL]CARBONYL}AMINO)BENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
ISOPROPYL BENZOATE: A simpler ester with similar ester functional groups but lacking the benzothiophene core.
TERT-BUTYL BENZOATE: Another ester with a tert-butyl group but without the complex benzothiophene structure.
Uniqueness
ISOPROPYL 4-({[6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL]CARBONYL}AMINO)BENZOATE is unique due to its combination of a benzothiophene core and ester functional groups, which confer distinct chemical and biological properties not found in simpler esters .
Properties
IUPAC Name |
propan-2-yl 4-[(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3S/c1-14(2)27-22(26)15-6-9-17(10-7-15)24-21(25)19-13-28-20-12-16(23(3,4)5)8-11-18(19)20/h6-7,9-10,13-14,16H,8,11-12H2,1-5H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLQHAKQMYFNPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCC(C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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